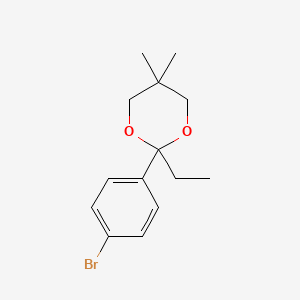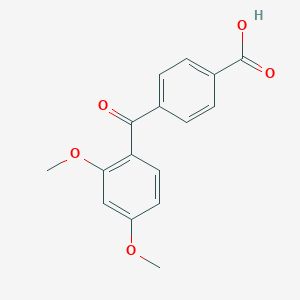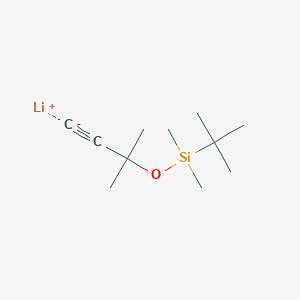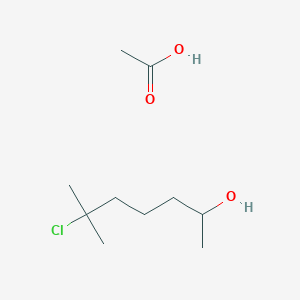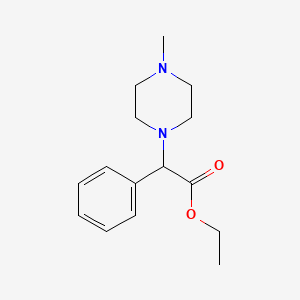
Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate typically involves the reaction of ethyl 2-bromo-2-phenylacetate with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
類似化合物との比較
Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate can be compared with other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3-trifluoromethylphenyl)piperazine: Often used in combination with other compounds for enhanced biological activity.
Uniqueness
What sets this compound apart is its specific structural features, which may confer unique binding properties and biological activities. Its combination of a piperazine ring with an ester and phenyl group makes it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry
特性
CAS番号 |
92699-30-4 |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC名 |
ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)14(13-7-5-4-6-8-13)17-11-9-16(2)10-12-17/h4-8,14H,3,9-12H2,1-2H3 |
InChIキー |
ADXBGVCZMKFXEU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


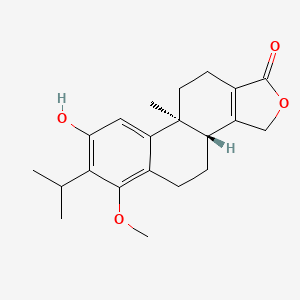

![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
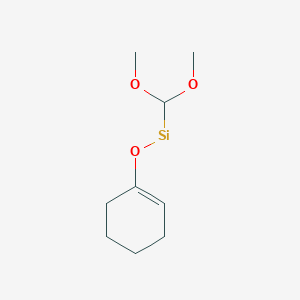
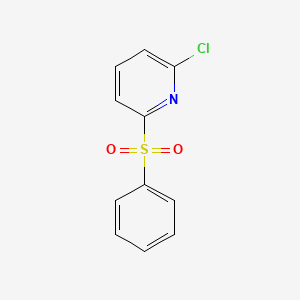
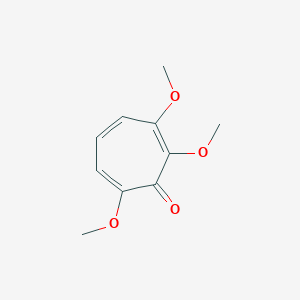
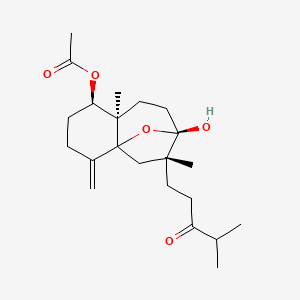
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
